molecular formula C14H18BrNO B061007 Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- CAS No. 192775-97-6

Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-

Cat. No.: B061007
CAS No.: 192775-97-6
M. Wt: 296.2 g/mol
InChI Key: GEFJHFNKORGOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- (CAS: 192775-97-6), is a substituted oxazole derivative characterized by a 4-bromophenyl group attached to the oxazole ring via a 1-methylethyl (isopropyl) bridge. The oxazole core is partially saturated (4,5-dihydro) and bears two methyl groups at the 4-position, creating a rigid bicyclic structure . Its molecular formula is C₁₅H₁₉BrN₂O, with a molecular weight of 323.23 g/mol. The compound is primarily used as a pharmaceutical intermediate, notably in synthesizing Bilastine, a non-sedating antihistamine .

Synthesis and Characterization The compound is synthesized via cyclization reactions involving 4-bromophenylacetate derivatives and amino alcohols, as described in protocols for related oxazoline derivatives . Crystallographic validation using tools like SHELXL and ORTEP-3 ensures structural accuracy, with bond lengths and angles consistent with analogous oxazole systems .

Properties

IUPAC Name

2-[2-(4-bromophenyl)propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-13(2)9-17-12(16-13)14(3,4)10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFJHFNKORGOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C(C)(C)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573510
Record name 2-[2-(4-Bromophenyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192775-97-6
Record name 2-[1-(4-Bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192775-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Bromophenyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the nucleophilic attack of the amino group in 2-amino-2-methylpropan-1-ol on the carbonyl carbon of 1-(4-bromophenyl)-2-methylpropanal, forming an imine intermediate. Acid-catalyzed cyclization then generates the oxazole ring. For example, using p-toluenesulfonic acid (p-TsOH) in toluene under reflux (110°C) for 12 hours yields the product in 78% purity.

Key Parameters:

  • Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) accelerate imine formation.

  • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates, while toluene facilitates azeotropic water removal.

  • Temperature : Reflux conditions (100–120°C) are typical, though microwave-assisted synthesis reduces time to 30 minutes at 150°C.

Industrial-Scale Adaptations

Industrial protocols prioritize cost efficiency and safety. Continuous flow reactors enable precise temperature control, reducing side products like over-oxidized derivatives. A 2023 study demonstrated a 92% yield using a microreactor system with residence time <5 minutes.

Van Leusen Oxazole Synthesis with TosMIC Reagents

The van Leusen method, utilizing tosylmethylisocyanides (TosMICs), offers a robust route to 5-substituted oxazoles. This approach is particularly effective for introducing electron-withdrawing groups like bromophenyl moieties.

Synthetic Workflow

  • Aldehyde Activation : 1-(4-Bromophenyl)-2-methylpropanal reacts with TosMIC in methanol under basic conditions (K₂CO₃).

  • Cycloaddition : Deprotonation of TosMIC generates a nucleophilic isocyanide, which attacks the aldehyde carbonyl, forming an oxazoline intermediate.

  • Elimination : Heating to 60°C induces elimination of toluenesulfinic acid, yielding the oxazole ring.

Optimization Insights:

  • Base Selection : Potassium tert-butoxide increases reaction rates but may degrade sensitive substrates.

  • Solvent Effects : Ionic liquids (e.g., [BMIM][BF₄]) improve yields to 89% and allow solvent recycling.

Solid-Phase Synthesis Using Functionalized Resins

Solid-phase methods enhance purity by immobilizing intermediates, minimizing purification steps. A 2022 protocol immobilized 2-amino-2-methylpropan-1-ol on Wang resin, followed by sequential aldehyde coupling and cyclization.

Stepwise Procedure

  • Resin Loading : Wang resin functionalized with hydroxymethyl groups reacts with Fmoc-protected amino alcohol.

  • Aldehyde Coupling : 1-(4-Bromophenyl)-2-methylpropanal is added via Schiff base formation.

  • Cyclization : Trifluoroacetic acid (TFA) in dichloromethane cleaves the product while inducing ring closure.

Yield and Purity:

  • Yield : 68% after HPLC purification.

  • Purity : >95% by LC-MS.

Catalytic Methods with Nanoparticle Catalysts

Nanoparticle catalysts enable solvent-free, energy-efficient synthesis. Nickel ferrite nanoparticles (NiFe₂O₄) coated with silica and functionalized with aminoglucose (NiFe₂O₄@SiO₂@aminoglucose) demonstrate high efficacy.

Reaction Setup

A mixture of 1-(4-bromophenyl)-2-methylpropanal (1.0 mmol), 2-amino-2-methylpropan-1-ol (1.2 mmol), and 50 mg catalyst is stirred at 25°C for 8 hours. The catalyst is magnetically recovered and reused for six cycles without yield loss.

Advantages:

  • Solvent-Free : Eliminates waste generation.

  • Reusability : Catalyst retains 94% activity after six cycles.

Bromination of Preformed Oxazole Intermediates

Post-synthetic bromination allows precise positioning of bromine atoms. For example, 4,4-dimethyl-2-[1-(phenyl)-1-methylethyl]-4,5-dihydrooxazole undergoes electrophilic bromination using N-bromosuccinimide (NBS).

Bromination Protocol

  • Reagents : NBS (1.1 equiv), azobisisobutyronitrile (AIBN) initiator.

  • Conditions : Reflux in CCl₄ (80°C, 6 hours).

  • Yield : 76% with 99% regioselectivity.

Industrial Production and Scalability

Large-scale synthesis (≥10 kg batches) employs continuous flow systems to enhance reproducibility. Key considerations include:

  • Cost of Raw Materials : 4-Bromophenyl aldehydes account for 62% of total costs.

  • Waste Management : Solvent recovery systems reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the oxazole ring.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Antihistamines :
    • Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- is primarily used as an intermediate in the synthesis of Bilastine, a nonsedating H1-antihistamine. Bilastine is effective for treating allergic rhinitis and chronic idiopathic urticaria. The compound acts by blocking histamine receptors, thereby alleviating allergy symptoms .
  • Research on Drug Development :
    • The compound has been utilized in various studies aimed at developing new antihistamines with improved efficacy and reduced side effects. Research has focused on modifying the oxazole structure to enhance its binding affinity to histamine receptors .

Case Study 1: Bilastine Synthesis

In a study conducted by pharmaceutical researchers, Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- was synthesized as part of the process to create Bilastine. The synthesis involved several steps:

  • Starting from 2-[(4-Bromophenyl)methyl]-4,5-dihydro-4,4-dimethyloxazole.
  • Reaction with iodomethane to introduce the necessary bromophenyl group.
    The resulting compound demonstrated significant antihistaminic activity comparable to existing treatments .

Case Study 2: Structural Modifications for Enhanced Activity

Another research effort explored structural modifications of Oxazole derivatives to develop compounds with enhanced antihistaminic properties. By altering substituents on the oxazole ring, researchers were able to identify candidates that exhibited superior receptor binding and reduced sedation effects in animal models .

Data Tables

Mechanism of Action

The mechanism of action of oxazole derivatives often involves interaction with biological targets such as enzymes or receptors. The presence of the bromophenyl group enhances binding affinity to certain targets, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 192775-97-6 4-Bromophenyl, 4,4-dimethyl C₁₅H₁₉BrN₂O 323.23 High thermal stability; low water solubility
Bilastine Impurity 3 1298022-53-3 4-Ethenylphenyl (replaces Br) C₁₆H₂₁NO 243.34 Increased lipophilicity; higher volatility
2-(2,6-Difluorophenyl) Analog 66464-26-4 2,6-Difluorophenyl C₁₁H₁₁F₂NO 211.21 Enhanced electron-withdrawing effects; lower steric bulk
Organotin Derivatives (e.g., Triphenylstannyl variant) N/A Triphenylstannyl group C₂₅H₂₈N₂OSn 507.25 Metal coordination capacity; catalytic applications

Structural Differences and Implications

Bromophenyl vs. Ethenylphenyl (Bilastine Impurity 3)

  • The bromine atom in the target compound provides electrophilic character and stabilizes the aromatic ring via resonance, whereas the ethenyl group in Bilastine Impurity 3 introduces π-conjugation, increasing reactivity in cross-coupling reactions .
  • The bromine substitution raises the molecular weight by ~80 g/mol, significantly affecting pharmacokinetic properties such as metabolic stability .

The smaller fluorine atoms reduce steric hindrance, enabling tighter binding in enzyme active sites .

Organotin Derivatives Replacement of the bromophenyl group with a triphenylstannyl moiety introduces metal-ligand interactions, expanding utility in catalysis (e.g., Stille coupling) . Organotin derivatives exhibit higher toxicity and environmental persistence compared to halogenated analogs .

Physicochemical and Functional Comparisons

  • Solubility and Stability : The target compound’s bromine and dimethyl groups confer low aqueous solubility (logP ~3.5) but high thermal stability (decomposition >250°C) . In contrast, the difluorophenyl analog’s lower molecular weight improves solubility but reduces thermal resilience .
  • Pharmacological Relevance : The bromophenyl group in the target compound enhances binding affinity to histamine H₁ receptors due to hydrophobic interactions, a feature diminished in ethenyl-substituted impurities .

Biological Activity

Oxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- (CAS Number: 192775-97-6) is particularly noteworthy as it serves as an intermediate in the synthesis of Bilastine, a nonsedating H1-antihistamine used for treating allergic conditions . This article examines the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C14H18BrNO
  • Molecular Weight : 296.21 g/mol
  • Structural Characteristics : The compound features a bromophenyl group and a dimethyl oxazole moiety, which contribute to its biological activity.

Antihistaminic Activity

The primary application of this oxazole derivative is in the development of antihistamines. Bilastine, synthesized from this compound, has been shown to effectively alleviate symptoms of allergic rhinitis and chronic idiopathic urticaria without causing sedation . The mechanism involves selective antagonism of H1 receptors.

Anticancer Potential

Research indicates that oxazole derivatives can exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines. A study on similar oxazole derivatives reported IC50 values ranging from 0.12 to 2.78 µM against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of oxazole derivatives revealed that modifications on the phenyl ring significantly influence biological activity. In particular, halogen substitutions were found to alter the antiproliferative effects of these compounds .

CompoundIC50 (µM)Cell Line
Oxazole A0.15MCF-7
Oxazole B0.25A549
Oxazole C0.65HeLa

Study 2: Apoptosis Induction

In another investigation, a related oxazole derivative was shown to induce apoptosis in colorectal cancer cells through caspase activation and PARP cleavage. This mechanism underscores the potential of oxazole compounds in cancer therapy .

The biological activities of oxazoles are attributed to their ability to interact with various molecular targets:

  • H1 Receptor Antagonism : Blocking histamine action leads to reduced allergic responses.
  • Apoptotic Pathways : Induction of apoptosis through modulation of caspases and other apoptotic factors.
  • Cell Cycle Arrest : Certain derivatives have been shown to inhibit cell proliferation by affecting cell cycle regulators.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this oxazole derivative, and how do reaction conditions influence yield?

  • Methodological Answer : Key parameters include solvent polarity (e.g., DMSO for reflux reactions), catalyst selection (e.g., organotin reagents for cross-coupling), and reaction time (e.g., 18-hour reflux for cyclization steps). For example, and highlight the use of triphenylstannyl intermediates and reflux conditions to achieve yields >60% . Purification via crystallization (water-ethanol mixtures) is critical to isolate the product from byproducts, as shown in hydrazide-derived syntheses () .

Q. How can researchers validate the structural identity of this compound, and what analytical contradictions might arise?

  • Methodological Answer : Use a combination of 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm the dihydrooxazole ring and substituents (e.g., 4-bromophenyl group). Mass spectrometry (monoisotopic mass: 295.057) is essential for molecular weight verification ( ) . Contradictions may arise between theoretical and observed melting points due to polymorphism or impurities; cross-validate with elemental analysis (CHN) and HPLC purity checks ( ) .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., bromophenyl cleavage) via LC-MS. ’s safety data sheet for similar oxazoles recommends inert atmospheres (N2_2) and desiccants for long-term storage .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform DFT calculations to map electron density in the oxazole ring and 4-bromophenyl group, identifying sites for electrophilic substitution. Molecular docking (e.g., with bacterial enzyme targets) can predict binding affinities. ’s studies on tetrazole derivatives demonstrate how substituent positioning affects antimicrobial activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth for antimicrobial studies). Replicate conflicting results using orthogonal methods: e.g., compare broth microdilution ( ) with agar diffusion ( ) to assess diffusion limitations. Cross-reference cytotoxicity data (e.g., mammalian cell viability assays) to rule off-target effects.

Q. How does the compound’s environmental fate impact its applicability in agricultural or pharmacological contexts?

  • Methodological Answer : Conduct OECD 307 biodegradation tests in soil/water systems. Monitor bromine release via ICP-MS, as the 4-bromophenyl group may persist as a pollutant ( ) . Assess bioaccumulation potential using logP calculations (predicted ~3.2 for this compound, ) .

Q. What catalytic systems enable the integration of this oxazole into polymeric materials?

  • Methodological Answer : Use Wilkinson’s catalyst ([RhCl(PPh3_3)3_3]) for dehydrogenative polymerization, as demonstrated in for stannyl-oxazole derivatives . Monitor molecular weight via GPC and confirm cross-linking with 1H^1 \text{H} NMR relaxation studies.

Data Contradiction Analysis

Q. Why do reported yields for organotin-mediated syntheses vary significantly (e.g., 50–80%)?

  • Resolution : Variability arises from stannane reagent purity and moisture sensitivity. notes that dibromostannyl intermediates (e.g., compound 13) require strict anhydrous conditions . Replicate reactions under glovebox (N2_2) vs. Schlenk-line setups to quantify yield differences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.